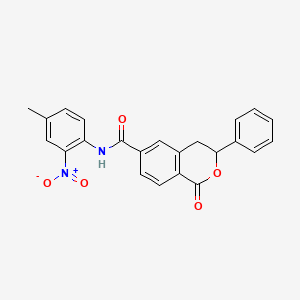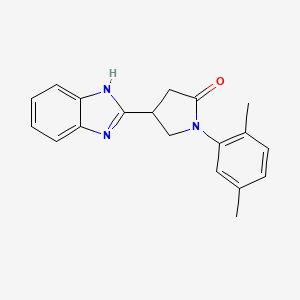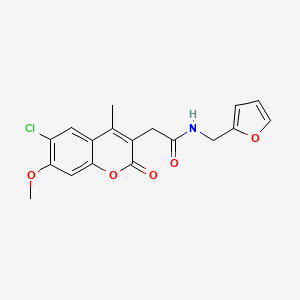![molecular formula C17H19N5O4S B11392553 Ethyl 2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-aminopyrimidine-5-carboxylate](/img/structure/B11392553.png)
Ethyl 2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-aminopyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactivity:: Ethyl 2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-aminopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced.
Reduction: Reduction reactions may alter its chemical properties.
Reductive Conditions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group.
Substitution Reactions: Alkyl halides or other electrophiles can replace the ethyl ester group.
Oxidation Conditions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may oxidize the thiol group.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Chemical Biology: Studying its interactions with biological molecules.
Industry: Exploring its role in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers may compare this compound with structurally related pyrimidine derivatives. further studies are needed to highlight its uniqueness.
Properties
Molecular Formula |
C17H19N5O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19N5O4S/c1-3-26-16(25)13-8-19-17(22-15(13)18)27-9-14(24)21-12-6-4-11(5-7-12)20-10(2)23/h4-8H,3,9H2,1-2H3,(H,20,23)(H,21,24)(H2,18,19,22) |
InChI Key |
JNUSBYOMICEGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole](/img/structure/B11392473.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B11392481.png)
![2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide](/img/structure/B11392483.png)

![5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11392519.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11392527.png)
![3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11392535.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11392538.png)
![1-[2-(diethylamino)ethyl]-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11392543.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392549.png)
![3-phenethyl-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6(2H)-one](/img/structure/B11392559.png)
![3-(3-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392563.png)
